molecular formula C8H4Cl2N2 B580821 2,6-Dichloro-1,8-naphthyridine CAS No. 1260898-43-8

2,6-Dichloro-1,8-naphthyridine

Cat. No.: B580821
CAS No.: 1260898-43-8
M. Wt: 199.034
InChI Key: KHTSXPVKNKHVDM-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them valuable in various fields such as medicinal chemistry and materials science .

Mechanism of Action

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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cobalt-catalyzed cross-coupling of halogenated naphthyridines with magnesium and zinc organometallics. For instance, the reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide in the presence of cobalt chloride (CoCl2) as a catalyst yields the desired product . Another method involves the use of multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl- and arylmagnesium halides, arylzinc halides, and various catalysts such as cobalt chloride and iron catalysts . Reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and the addition of ligands to enhance the reaction efficiency.

Major Products Formed

Major products formed from these reactions include monoalkylated and polyfunctional naphthyridines, which can exhibit unique photochemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-Dichloro-1,8-naphthyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTSXPVKNKHVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716728
Record name 2,6-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260898-43-8
Record name 2,6-Dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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